2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one
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Overview
Description
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one, also known as 2’,7’-dichlorofluorescein, is a chemical compound with the molecular formula C20H10Cl2O5 and a molecular weight of 401.195 g/mol . This compound is widely used as a fluorescent indicator and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one typically involves the reaction of resorcinol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the spiro compound. The reaction conditions usually involve heating the mixture to a temperature of around 180-200°C for several hours .
Industrial Production Methods
In industrial settings, the production of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one is scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorofluorescein derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various dichlorofluorescein derivatives, hydroxy derivatives, and substituted fluorescein compounds .
Scientific Research Applications
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent indicator . The molecular targets and pathways involved include interactions with cellular components and reactive oxygen species, which result in fluorescence changes that can be measured and analyzed .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but without the chlorine atoms.
Eosin: Another fluorescent dye with bromine atoms instead of chlorine.
Rhodamine: A fluorescent dye with different structural features but similar applications in fluorescence studies.
Uniqueness
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one is unique due to its specific halogenation pattern, which imparts distinct fluorescent properties and makes it suitable for specific analytical and diagnostic applications .
Properties
Molecular Formula |
C20H9Cl2N3O5 |
---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one |
InChI |
InChI=1S/C20H9Cl2N3O5/c21-11-2-9-17(5-15(11)26)29-18-6-16(27)12(22)3-10(18)20(9)8-4-14-13(23-25-24-14)1-7(8)19(28)30-20/h1-6,26-27H,(H,23,24,25) |
InChI Key |
FQGVHFVGIVTZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=NNN=C31)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)O)O)Cl)OC2=O |
Origin of Product |
United States |
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